molecular formula C15H10O2 B1295165 9H-Fluoren-9-ylideneacetic acid CAS No. 4425-73-4

9H-Fluoren-9-ylideneacetic acid

Cat. No. B1295165
CAS RN: 4425-73-4
M. Wt: 222.24 g/mol
InChI Key: TUWTVRGEVPWFIX-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylideneacetic acid, also known as Fluorenylideneacetic acid, is a synthetic organic compound with the molecular formula C15H10O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 9H-Fluoren-9-ylideneacetic acid is represented by the formula C15H10O2 . This indicates that the molecule is composed of 15 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 9H-Fluoren-9-ylideneacetic acid is 222.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally and may not be readily available.

Scientific Research Applications

Fluorescence Microscopy

9-FLUORENYLIDENEACETIC ACID: is utilized in fluorescence microscopy, a technique that allows the study of living cells at subcellular levels. This compound, due to its fluorescent properties, can be used as a fluorophore or in the synthesis of fluorescent dyes . The advancement of fluorescent proteins and the synthesis of new fluorophores have significantly boosted the application of fluorescence microscopy in cell biology.

Analytical Chemistry

In analytical chemistry, 9-FLUORENYLIDENEACETIC ACID can be involved in the detection and quantitation of nucleic acids or proteins. It can be part of the reagents used in assays or as a precursor in synthesizing compounds that interact with specific biomolecules for detection purposes .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure allows for various chemical reactions, making it a versatile reagent for synthesizing new compounds with potential applications in medicinal chemistry and materials science .

Medicinal Chemistry

9-FLUORENYLIDENEACETIC ACID: is used in medicinal chemistry for drug design and synthesis. It can be a key intermediate in the development of pharmaceuticals, especially those targeting specific protein interactions or pathways within cells .

Material Science

In material science, the compound’s properties can be exploited to create novel materials with specific fluorescence characteristics. These materials can be used in a range of applications, from sensors to imaging agents .

Bioconjugation

The compound is used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. This conjugation can be used to study biological processes or as part of diagnostic assays .

Proteomics

In proteomics, 9-FLUORENYLIDENEACETIC ACID can be used to label amino acids or peptides. This labeling helps in the identification and quantification of proteins in complex biological samples, aiding in the understanding of proteomes .

Drug Delivery Systems

The compound’s ability to interact with biological molecules makes it a candidate for designing drug delivery systems. It can be modified to carry therapeutic agents to specific sites in the body, potentially improving the efficacy and reducing the side effects of drugs .

properties

IUPAC Name

2-fluoren-9-ylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWTVRGEVPWFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963196
Record name (9H-Fluoren-9-ylidene)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-9-ylideneacetic acid

CAS RN

4425-73-4
Record name 2-(9H-Fluoren-9-ylidene)acetic acid
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Record name 9H-Fluoren-9-ylideneacetic acid
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Record name 4425-73-4
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Record name (9H-Fluoren-9-ylidene)acetic acid
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Record name 9H-fluoren-9-ylideneacetic acid
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Synthesis routes and methods

Procedure details

1.85 g (7.39 mmol, 1 eq) of 4 are introduced into 40 mL of EtOH. 14.8 mL (14.78 mmol, 2 eq) of 1 N sodium hydroxide are added and the mixture is stirred for 45 min at 60° C. The reagent dissolves completely while hot. The ethanol is concentrated, the residue is taken up in the water and AcOEt is added. The aqueous phase is acidified to pH 3, then extracted with AcOEt. The organic phase is washed with brine, dried, filtered and concentrated (m=1.62 g, yield=99%).
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the electrosynthesis and material properties of 9-Fluorenylideneacetic acid oligomers?

A1: 9-Fluorenylideneacetic acid (FYA) can be electrochemically polymerized into oligo(9-fluorenylideneacetic acid) (OFYA) through direct anodic oxidation in a solution containing boron trifluoride diethyl etherate (BFEE) []. This process yields a semiconducting polymer with good redox activity and stability. The resulting OFYA film exhibits solubility in various solvents, including complete solubility in dimethyl sulfoxide and tetrahydrofuran, and partial solubility in water, alcohol, acetonitrile, and acetone []. Spectroscopic analysis, including FT-IR and 1H NMR, coupled with computational studies, suggest that polymerization likely occurs through coupling at the C(2) and C(7) positions of the FYA molecule []. Furthermore, OFYA demonstrates green light emission with a peak at 555 nm and improved fluorescence quantum yield compared to the monomer [].

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